molecular formula C11H19N3 B12120600 3,5-Dimethyl-1-(3-methyl-cyclobutylmethyl)-1H-pyrazol-4-ylamine

3,5-Dimethyl-1-(3-methyl-cyclobutylmethyl)-1H-pyrazol-4-ylamine

Cat. No.: B12120600
M. Wt: 193.29 g/mol
InChI Key: RDHGZZICESTLAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-1-(3-methyl-cyclobutylmethyl)-1H-pyrazol-4-ylamine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its unique structure, which includes a cyclobutylmethyl group and multiple methyl substitutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-(3-methyl-cyclobutylmethyl)-1H-pyrazol-4-ylamine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the cyclobutylmethyl group: This step involves the alkylation of the pyrazole ring with a cyclobutylmethyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Methylation: The final step involves the methylation of the pyrazole ring at the desired positions using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-(3-methyl-cyclobutylmethyl)-1H-pyrazol-4-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl groups, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, polar aprotic solvents.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

3,5-Dimethyl-1-(3-methyl-cyclobutylmethyl)-1H-pyrazol-4-ylamine has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-(3-methyl-cyclobutylmethyl)-1H-pyrazol-4-ylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethyl-1-(2-methyl-cyclobutylmethyl)-1H-pyrazol-4-ylamine
  • 3,5-Dimethyl-1-(4-methyl-cyclobutylmethyl)-1H-pyrazol-4-ylamine
  • 3,5-Dimethyl-1-(3-ethyl-cyclobutylmethyl)-1H-pyrazol-4-ylamine

Uniqueness

3,5-Dimethyl-1-(3-methyl-cyclobutylmethyl)-1H-pyrazol-4-ylamine is unique due to its specific substitution pattern and the presence of the cyclobutylmethyl group. This structural uniqueness can result in distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

3,5-dimethyl-1-[(3-methylcyclobutyl)methyl]pyrazol-4-amine

InChI

InChI=1S/C11H19N3/c1-7-4-10(5-7)6-14-9(3)11(12)8(2)13-14/h7,10H,4-6,12H2,1-3H3

InChI Key

RDHGZZICESTLAN-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1)CN2C(=C(C(=N2)C)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.